molecular formula C8H6F3N3 B6188989 2-azido-1-methyl-4-(trifluoromethyl)benzene CAS No. 1510231-75-0

2-azido-1-methyl-4-(trifluoromethyl)benzene

Cat. No.: B6188989
CAS No.: 1510231-75-0
M. Wt: 201.1
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Description

2-azido-1-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6F3N3. It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a benzene ring. This compound is notable for its trifluoromethyl group (-CF3), which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a halogenated precursor, such as 2-bromo-1-methyl-4-(trifluoromethyl)benzene, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

2-azido-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Triphenylphosphine (PPh3) in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

2-azido-1-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-1-methyl-4-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is exploited in click chemistry, where the compound can be used to attach various functional groups to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-azido-4-(trifluoromethyl)benzene
  • 1-azido-2-(trifluoromethyl)benzene
  • 4-azidotoluene

Uniqueness

2-azido-1-methyl-4-(trifluoromethyl)benzene is unique due to the presence of both the azido and trifluoromethyl groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

1510231-75-0

Molecular Formula

C8H6F3N3

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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